B1579405 (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID

(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID

Cat. No.: B1579405
M. Wt: 197.19
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in sulfuric acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Catechols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for phenylalanine hydroxylase, which catalyzes its conversion to tyrosine. This reaction is crucial in the biosynthesis of neurotransmitters such as dopamine and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds.

Properties

Molecular Weight

197.19

Origin of Product

United States

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